2-morpholino-N-[3-(2-pyrazinyloxy)phenyl]acetamide
Description
Properties
IUPAC Name |
2-morpholin-4-yl-N-(3-pyrazin-2-yloxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-15(12-20-6-8-22-9-7-20)19-13-2-1-3-14(10-13)23-16-11-17-4-5-18-16/h1-5,10-11H,6-9,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEUZKVMCPLDTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC(=CC=C2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-morpholino-N-[3-(2-pyrazinyloxy)phenyl]acetamide involves several steps. One common method includes the reaction of 3-(2-pyrazinyloxy)aniline with morpholine and acetic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Chemical Reactions Analysis
2-morpholino-N-[3-(2-pyrazinyloxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-morpholino-N-[3-(2-pyrazinyloxy)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-morpholino-N-[3-(2-pyrazinyloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Key Observations:
- Pyrazinyloxy vs. Thiazole/Thiazolinone: The pyrazinyloxy group in the target compound differs from thiazole-based analogs (e.g., ) by offering electron-deficient aromaticity, which may favor π-π stacking with electron-rich protein residues. Thiazole rings, conversely, are associated with antimicrobial activity and metal coordination .
- Morpholino vs. Other Amines: The morpholino group’s cyclic structure provides rigidity and improved solubility compared to diallylamino () or piperazino () substituents. This could reduce off-target interactions while maintaining metabolic stability .
- Trifluoromethoxy and Halogen Substituents: Compounds like ’s IGF1R inhibitor incorporate trifluoromethoxy groups, which enhance lipophilicity and resistance to oxidative metabolism.
Pharmacological and Physicochemical Properties
Solubility and Bioavailability:
- The morpholino group in the target compound likely improves water solubility compared to diallylamino () or purely aromatic analogs (). However, the pyrazinyloxy group’s electron-withdrawing nature may reduce membrane permeability relative to ethoxy or alkyloxy substituents (e.g., ) .
- Compared to thiazole-containing compounds (), the target’s phenyl-pyrazinyloxy core may exhibit lower logP values, favoring oral bioavailability but requiring formulation optimization.
Target Engagement and Selectivity:
- This contrasts with ’s ureido group, which directly hydrogen bonds to IGF1R .
- ’s estrogen receptor ligands (Compounds 36–37) utilize extended hydrophobic substituents (e.g., styryl groups) for receptor binding, whereas the target compound’s compact pyrazine ring may limit such interactions unless paired with complementary substituents .
Biological Activity
2-Morpholino-N-[3-(2-pyrazinyloxy)phenyl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticonvulsant and antibacterial properties. This article aims to provide a comprehensive overview of its biological activities, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a morpholine ring, a pyrazinyloxy group, and an acetamide moiety, which are critical for its biological activity.
Anticonvulsant Activity
Research has indicated that derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide exhibit significant anticonvulsant properties. In particular, studies have demonstrated that certain morpholino derivatives show protective effects in maximal electroshock (MES) seizure models.
Key Findings:
- Testing Protocols : Various compounds were evaluated using MES and subcutaneous pentylenetetrazole (scPTZ) tests in murine models.
- Active Compounds : Notably, the morpholino derivative was effective in both acute neurological toxicity assessments and seizure protection at doses of 100 mg/kg and 300 mg/kg at different time intervals .
- Mechanism of Action : The anticonvulsant activity is believed to be mediated through modulation of neuronal voltage-sensitive sodium channels .
Antibacterial Activity
The antibacterial efficacy of this compound has also been explored. A series of related compounds were synthesized and tested against various bacterial strains.
Results Summary:
| Compound | Acinetobacter baumannii (mm) | Pseudomonas aeruginosa (mm) | Staphylococcus aureus (mm) |
|---|---|---|---|
| 5a | 24.0 | 12.5 | 14.0 |
| 5b | 32.0 | 23.5 | 15.0 |
| 5c | 16.3 | 8.0 | 8.0 |
| 5d | 20.5 | 8.0 | 23.5 |
- Methodology : The disc diffusion method was employed to assess antibacterial activity, with inhibition zones measured post-incubation .
- Efficacy : The results indicate moderate to high antibacterial activities against the tested strains, highlighting the potential for development as an antibacterial agent.
Case Studies
Several studies have documented the biological activities of similar compounds within the same class:
- Anticonvulsant Studies : A study on N-(3-chlorophenyl)-2-morpholino-acetamide showed significant protection in MES tests, reinforcing the idea that structural modifications can enhance pharmacological efficacy .
- Antibacterial Research : Another investigation into N-phenylacetamide derivatives found them effective against multidrug-resistant bacterial strains, emphasizing the need for novel antibiotics in light of increasing resistance .
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR): Assign peaks for morpholine (δ 3.5–3.7 ppm) and pyrazinyloxy (δ 8.2–8.5 ppm) protons to confirm regiochemistry .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS): Compare experimental m/z with theoretical values (e.g., [M+H]+ = 357.1) to validate molecular weight .
How to design biological assays to evaluate its potential pharmacological activity?
Q. Basic Research Focus
- In Vitro Assays: Screen against kinase or protease targets (e.g., COX-2, EGFR) using fluorescence-based enzymatic assays. Include positive controls (e.g., staurosporine) and dose-response curves (IC50 determination) .
- Cytotoxicity: Test in cancer cell lines (e.g., MCF-7) via MTT assay, with IC50 values compared to reference drugs like doxorubicin .
How to resolve contradictions in spectral data (e.g., NMR vs. MS)?
Advanced Research Focus
Contradictions may arise from impurities or tautomeric forms. For example, pyrazinyl protons in DMSO-d6 may shift due to solvent interactions. Validate via:
- 2D NMR (COSY, HSQC): Confirm proton-proton coupling and carbon assignments .
- Isotopic Pattern Analysis (MS): Check for Cl/Br isotopes if unexpected peaks appear .
- Elemental Analysis: Verify C, H, N percentages (±0.4%) to rule out hydration or salt adducts .
How to use computational modeling to predict target interactions?
Q. Advanced Research Focus
- Molecular Docking: Use AutoDock Vina or Schrödinger to dock the compound into protein pockets (e.g., PI3Kγ). Validate with co-crystallized ligands (RMSD < 2.0 Å) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (e.g., hydrogen bond persistence >50%) .
What strategies guide structure-activity relationship (SAR) studies?
Q. Advanced Research Focus
- Analog Synthesis: Modify the morpholine ring (e.g., replace with piperazine) or pyrazinyloxy group (e.g., add electron-withdrawing substituents) .
- Activity Cliffs: Compare IC50 shifts; e.g., trifluoromethyl substitution may enhance lipophilicity and potency by 10-fold .
- 3D-QSAR: Build CoMFA models using steric/electrostatic fields to predict activity trends .
How to troubleshoot low yields in multi-step synthesis?
Q. Advanced Research Focus
- Intermediate Stability: Protect reactive groups (e.g., Boc for amines) during pyrazine coupling steps .
- By-Product Analysis: Use LC-MS to identify side products (e.g., dimerization or oxidation). Adjust stoichiometry (1.2:1 molar ratio) to favor desired pathways .
- Catalyst Screening: Test Pd(dppf)Cl2 vs. Pd(PPh3)4 for Suzuki-Miyaura steps; the former may improve cross-coupling efficiency .
How to predict and improve pharmacokinetic properties (e.g., solubility, metabolic stability)?
Q. Advanced Research Focus
- LogP Measurement: Use shake-flask method (LogP ~2.5) to guide formulation (e.g., PEG-based solubilizers) .
- Microsomal Stability Assays: Incubate with liver microsomes (human/rat) to estimate t1/2. Add cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic hotspots .
How to stabilize reactive intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
